molecular formula C15H20O2S B14483115 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran CAS No. 63755-77-1

3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran

Cat. No.: B14483115
CAS No.: 63755-77-1
M. Wt: 264.4 g/mol
InChI Key: JUJATXNHFOHEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring fused with a cyclopropyl group, which is further substituted with an ethyl and methanesulfinyl group. The compound’s intricate structure contributes to its diverse chemical reactivity and potential utility in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The methanesulfinyl group is then introduced via sulfoxidation, and the ethyl group is added through an alkylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent reaction conditions and product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields a sulfone, while reduction results in a sulfide. Substitution reactions can introduce various functional groups onto the benzofuran ring or cyclopropyl group, leading to a wide range of derivatives .

Scientific Research Applications

3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-Methyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran
  • 3-{[1-Ethyl-2-(methanesulfonyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran
  • 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-indole

Uniqueness

Compared to similar compounds, 3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran stands out due to its specific substitution pattern and the presence of both a benzofuran ring and a cyclopropyl group.

Properties

CAS No.

63755-77-1

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

3-[(1-ethyl-2-methylsulfinylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C15H20O2S/c1-3-15(9-14(15)18(2)16)8-11-10-17-13-7-5-4-6-12(11)13/h4-7,11,14H,3,8-10H2,1-2H3

InChI Key

JUJATXNHFOHEFF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1S(=O)C)CC2COC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.